Clobenpropit H3R Binding Affinity and Selectivity Profile: A Quantitative Comparison with Thioperamide and Iodophenpropit
Clobenpropit demonstrates high affinity for the human histamine H3 receptor (pKi = 9.44 ± 0.04) and rat H3R (pKi = 9.75 ± 0.01), with minimal affinity for H1R (pKi = 5.2) and H2R (pKi = 5.6) . In a functional GTPγS binding assay, clobenpropit exhibited a pEC50 of 9.28 ± 0.06, compared to thioperamide's pEC50 of 8.12 [1]. This indicates that clobenpropit is a more potent H3R antagonist in this functional assay. Furthermore, clobenpropit displays partial agonist activity at H4R with a Ki of 13 nM, a property not shared by all H3R antagonists . The compound also binds to 5-HT3 receptors (Ki = 7.4 nM) and α2A/α2C adrenergic receptors (Ki = 17.4/7.8 nM), highlighting a distinct polypharmacology profile that may influence experimental outcomes .
| Evidence Dimension | H3R functional antagonism potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 = 9.28 ± 0.06 |
| Comparator Or Baseline | Thioperamide: pEC50 = 8.12 |
| Quantified Difference | Clobenpropit is ~14.5-fold more potent (based on pEC50 difference of 1.16) |
| Conditions | [35S]GTPγS binding assay in membranes expressing human H3R |
Why This Matters
Clobenpropit's higher H3R potency and distinct off-target profile enable more specific interrogation of H3R function, reducing the likelihood of off-target confounding effects compared to less selective or less potent alternatives.
- [1] Krueger KM, et al. G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations. J Pharmacol Exp Ther. 2005;314(1):271-281. View Source
